4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzothiazole moiety, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Chlorine and Trifluoromethyl Groups: The chlorination and trifluoromethylation of the benzene ring can be achieved using reagents such as chlorine gas and trifluoromethyl iodide under specific conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine and trifluoromethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, compounds containing benzothiazole and sulfonamide moieties are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, such compounds may be explored for their therapeutic potential in treating infections, cancer, and other diseases.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety may bind to active sites, while the sulfonamide group can form hydrogen bonds, disrupting normal biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
- 3-(trifluoromethyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
- 4-chloro-3-(trifluoromethyl)benzenesulfonamide
Uniqueness
The presence of both chlorine and trifluoromethyl groups in 4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzene-1-sulfonamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
IUPAC Name |
4-chloro-N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O2S2/c1-8-20-13-6-9(2-5-14(13)24-8)21-25(22,23)10-3-4-12(16)11(7-10)15(17,18)19/h2-7,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMFEHSLZPIZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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